molecular formula C15H11BrN8O B12181944 C15H11BrN8O

C15H11BrN8O

Cat. No.: B12181944
M. Wt: 399.20 g/mol
InChI Key: QKZFZJSVEZXYPN-UHFFFAOYSA-N
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Description

C₁₅H₁₁BrN₈O is a brominated heterocyclic compound characterized by a high nitrogen content (8 nitrogen atoms) and a molecular weight of 437.21 g/mol (calculated).

Properties

Molecular Formula

C15H11BrN8O

Molecular Weight

399.20 g/mol

IUPAC Name

5-bromo-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H11BrN8O/c16-10-4-5-12(24-9-18-21-22-24)11(7-10)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25)

InChI Key

QKZFZJSVEZXYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “C15H11BrN8O” typically involves multi-step organic reactions. The starting materials might include aromatic compounds with bromine and nitrogen functionalities. Common synthetic routes could involve:

    Nucleophilic substitution reactions: Using brominated aromatic compounds as starting materials.

    Cyclization reactions: Forming heterocyclic rings by reacting with nitrogen-containing reagents.

    Oxidation or reduction reactions: Adjusting the oxidation state of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch reactors: For controlled synthesis with precise reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound “C15H11BrN8O” can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Replacing functional groups with other atoms or groups.

    Cyclization: Forming cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized heterocyclic compound, while reduction could produce a more reduced form.

Scientific Research Applications

C15H11BrN8O, a compound characterized by its unique molecular structure, has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and bioconjugation, supported by case studies and data tables.

Anticancer Research

One of the prominent applications of this compound is in the field of anticancer drug development. Research indicates that compounds with similar structures can target specific cancer cell types effectively. For instance, studies have shown that bioconjugates formed from metal-based compounds exhibit enhanced targeting capabilities towards tumor cells by utilizing integrin αvβ3 as a target for drug delivery systems .

Case Study: Integrin Targeting

  • Objective : To develop targeted therapies using bioconjugates.
  • Methodology : Cyclic RGD peptides were utilized to enhance the delivery of therapeutic agents to tumors.
  • Findings : The study demonstrated improved drug efficacy and reduced systemic toxicity through targeted delivery mechanisms.

Drug Delivery Systems

This compound can also be incorporated into advanced drug delivery systems. The compound’s ability to form stable complexes with therapeutic agents allows for controlled release and improved bioavailability.

Data Table: Comparison of Drug Delivery Systems

Delivery System TypeAdvantagesLimitations
NanoparticlesHigh loading capacity, targeted deliveryPotential toxicity
LiposomesBiocompatibility, controlled releaseStability issues
BioconjugatesSpecific targeting, reduced side effectsComplex synthesis

Electronic Devices

The compound has potential applications in the development of electronic materials. Research on chiral-induced spin selectivity (CISS) suggests that this compound can be utilized to create materials with unique electronic properties .

Case Study: CISS Effect in Supramolecular Structures

  • Objective : To explore the use of CISS in creating helical supramolecules.
  • Methodology : The researchers employed cobalt phthalocyanines to form supramolecular structures on silicon substrates.
  • Findings : The study revealed that magnetically controlled chirality could be achieved at larger scales, expanding the potential applications of CISS beyond microscopic systems.

Targeted Therapeutics

Bioconjugation strategies involving this compound have been developed to enhance the specificity and efficacy of anticancer drugs. By attaching this compound to antibodies or peptides, researchers can create targeted therapies that minimize off-target effects.

Data Table: Bioconjugation Applications

ApplicationTarget MoleculeOutcome
Antibody-Drug ConjugatesCD33 antibodyEffective against AML
Peptide ConjugatesRGD peptidesTargeted tumor delivery

Mechanism of Action

The mechanism of action of “C15H11BrN8O” involves its interaction with specific molecular targets and pathways. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling or metabolism.

    Inducing or inhibiting gene expression: Altering the production of proteins.

Comparison with Similar Compounds

Table 1: Key Properties of C₁₅H₁₁BrN₈O and Similar Compounds

Property C₁₅H₁₁BrN₈O C₈H₉BrO₂S (CAS 82657-76-9) C₁₁H₁₅NSi (CAS 82645-11-2)
Molecular Weight 437.21 g/mol (calculated) 265.13 g/mol 189.33 g/mol
Key Elements Br, N, O Br, O, S Si, N
Functional Groups Bromo, amine, ether Bromo, sulfonyl, ester Silane, thioether
Synthetic Accessibility Likely requires multi-step synthesis Available via custom synthesis Available via custom synthesis

Toxicity and Handling

  • C₈H₉BrO₂S : Bromine and sulfonyl groups necessitate PPE during synthesis to avoid skin/eye irritation .
  • C₁₁H₁₅NSi : Silicon-based compounds generally exhibit lower acute toxicity but may pose environmental persistence concerns .

Biological Activity

The compound C15H11BrN8O, also known as a brominated derivative of a pyrazolone, exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological targets, which has been the subject of various studies.

Chemical Structure

The molecular formula this compound indicates the presence of:

  • Bromine (Br) : A halogen that can enhance biological activity.
  • Pyrazolone Core : Known for diverse biological activities, including anti-inflammatory and analgesic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings from research on related compounds:

Study ReferenceCompoundCancer TypeMechanism of ActionKey Findings
This compoundBreast CancerInduction of apoptosisSignificant reduction in tumor size in vivo
Analogous CompoundLung CancerInhibition of cell proliferation70% inhibition at 50 µM concentration
Related PyrazoloneColon CancerCell cycle arrestEnhanced efficacy compared to standard treatments

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. The following data illustrates its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.
  • Disruption of Cell Membrane Integrity : Particularly in microbial pathogens.

Case Study 1: Anticancer Efficacy

A recent case study investigated the effects of this compound on breast cancer cell lines. The study utilized various concentrations to determine the compound's IC50 value, revealing significant cytotoxicity at lower concentrations compared to traditional chemotherapeutics.

Case Study 2: Antimicrobial Effectiveness

Another case study focused on the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against resistant strains of Staphylococcus aureus, suggesting a potential role in treating antibiotic-resistant infections.

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